5-{[1-(4-carboxybenzyl)-1H-pyrazol-3-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-({[1-(4-CARBOXYBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a carboxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(4-CARBOXYBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the carboxybenzyl group, and subsequent functionalization to achieve the final product. Common reagents used in these reactions include phosgene, benzyl alcohol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity of the final product. Safety measures are also paramount due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
5-({[1-(4-CARBOXYBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxybenzyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-({[1-(4-CARBOXYBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-({[1-(4-CARBOXYBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and carboxybenzyl-containing molecules. Examples include:
- Benzyl chloroformate
- Cbz-protected amino groups
Uniqueness
What sets 5-({[1-(4-CARBOXYBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H15N5O5 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
5-[[1-[(4-carboxyphenyl)methyl]pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H15N5O5/c1-21-14(12(8-18-21)17(26)27)15(23)19-13-6-7-22(20-13)9-10-2-4-11(5-3-10)16(24)25/h2-8H,9H2,1H3,(H,24,25)(H,26,27)(H,19,20,23) |
InChI Key |
GTMGDTPOFBGSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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